molecular formula C11H14N4OS B14914378 n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide

n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide

Cat. No.: B14914378
M. Wt: 250.32 g/mol
InChI Key: FJUWCPCKUGAAPY-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide (CAS 923748-93-0) is a chemical compound built around the thienopyrimidine scaffold, a structure of high interest in medicinal chemistry due to its structural resemblance to purine bases found in native nucleic acids . This molecular framework is extensively investigated for its diverse biological activities, making it a privileged structure in drug discovery . Researchers value thienopyrimidine derivatives for their broad-spectrum anti-infective properties, which include potential antibacterial, antifungal, antiparasitic, and antiviral applications . Specific derivatives of the thieno[2,3-d]pyrimidine class have demonstrated potent activity against multi-drug resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), highlighting their potential as scaffolds for novel antibacterial agents . Beyond anti-infective research, the thienopyrimidine core is also a key structure in the development of anticancer agents, with some derivatives functioning as inhibitors of critical targets like the VEGF receptor, which plays a major role in angiogenesis . This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

N-propan-2-yl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide

InChI

InChI=1S/C11H14N4OS/c1-7(2)15-9(16)5-12-10-8-3-4-17-11(8)14-6-13-10/h3-4,6-7H,5H2,1-2H3,(H,15,16)(H,12,13,14)

InChI Key

FJUWCPCKUGAAPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CNC1=C2C=CSC2=NC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often include heating the reactants to facilitate the cyclization process .

Another synthetic route involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines. Substitution reactions can result in a wide variety of products, depending on the substituents introduced .

Scientific Research Applications

Scientific Applications of n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide

This compound is an organic compound featuring a thieno[2,3-d]pyrimidine core linked to both an isopropyl group and an acetamide functional group. It has received attention in medicinal chemistry for its potential therapeutic applications, especially in targeting specific biological pathways.

Chemical Reactivity and Synthesis

The chemical reactivity of this compound can be manipulated through different synthetic routes. These routes are crucial for creating analogs with enhanced efficacy or selectivity against biological targets. The synthesis typically involves multi-step organic reactions that allow precise control over the chemical structure, which is essential for studying structure-activity relationships.

Research indicates that this compound shows biological activity as an inhibitor of specific kinases involved in cell signaling pathways. Similar compounds have been shown to interact with phosphatidylinositol 5-phosphate 4-kinases, which play roles in cancer and neurodegenerative disorders. Its ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for neurological conditions.

Interaction studies have demonstrated that this compound selectively inhibits certain kinases while exhibiting minimal off-target effects. This selectivity is crucial for minimizing side effects in therapeutic applications, and further research into its binding affinity and mechanism of action will enhance understanding of its pharmacodynamics and pharmacokinetics.

Structural Similarity and Unique Properties

Several compounds share structural similarities with this compound. These include:

Compound NameStructural FeaturesUnique Properties
2-Methyl-N-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amineThienopyrimidine core with sulfonamideSelective inhibitor of PI5P4Kγ
1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine-2-carboxamidePyrido derivative with complex substituentsPotential anti-cancer activity
1-[2-amino-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine-2-carboxamideSimilar to above but with amino substitutionEnhanced bioactivity

The uniqueness of this compound lies in its specific thienopyrimidine structure combined with an isopropyl group and an acetamide functionality, which may confer distinct pharmacological properties compared to other derivatives.

Thieno[2,3-d]pyrimidine Derivatives

Mechanism of Action

The mechanism of action of n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and preventing the phosphorylation of target proteins. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The thieno[2,3-d]pyrimidine core is a common feature among analogs. Key differences arise in substituents and side chains:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method
n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide Thieno[2,3-d]pyrimidine Isopropyl-acetamide at C2; amino group at C4 ~305.4 (estimated) Likely via alkylation of thienopyrimidine
Compound 24 (Molecules 2010) Pyrido-thieno[2,3-d]pyrimidine Phenylamino at C2; methyl at C7; acetamide at N3 ~407.5 Reaction with acetyl chloride
Compound 25 (Molecules 2010) Pyrido-thieno[2,3-d]pyrimidine Phenylamino at C2; oxopropylamino at N3 ~435.5 Reaction with chloroacetone
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (ADMET 2021) Pyrimidine Thietan-3-yloxy at C4; thioacetate ester at C2 ~302.4 Alkylation with 2-chloromethylthiirane

Key Observations :

  • Thieno[2,3-d]pyrimidine derivatives generally exhibit higher rigidity and planarity than pyridine or pyrimidine analogs, influencing binding to enzymatic pockets .

Biological Activity

n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C11H14N4OS
  • Molecular Weight : 246.32 g/mol

The structure features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological properties.

This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cancer progression. The compound has been shown to inhibit Mnk1 kinase, which is implicated in several malignancies, including thyroid cancer and non-small cell lung cancer.

Inhibition Studies

In vitro studies have demonstrated that derivatives of thieno[2,3-d]pyrimidine compounds can effectively inhibit RET kinase activity. For instance, one study identified a lead compound with low nanomolar potency against both wild-type and mutant forms of RET. This suggests that n-isopropyl derivatives may similarly possess significant inhibitory effects on kinase activity, contributing to their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance biological activity. For example:

  • Substitution at the 4-amino position : Variations in substituents can drastically affect potency and selectivity against target kinases.
  • Alkyl chain variations : The presence of isopropyl groups has been linked to improved binding affinity and selectivity towards certain kinase targets.

Case Studies

  • Case Study on RET Kinase Inhibition :
    • A synthesized thieno[2,3-d]pyrimidine derivative demonstrated effective inhibition of RET-driven cell proliferation in vitro. The compound exhibited a significant reduction in cell viability in CCDC6-driven lung cancer cell lines, showcasing its potential for targeted therapy .
  • Antioxidant Activity :
    • Related thieno compounds have been evaluated for their antioxidant properties. In a study assessing erythrocyte alterations in fish exposed to toxic substances, thieno derivatives showed protective effects against oxidative damage, indicating a broader biological activity spectrum beyond kinase inhibition .

Comparative Efficacy Table

CompoundTarget KinaseIC50 (nM)Biological Effect
This compoundRET<10Inhibition of cell proliferation
Thieno[2,3-d]pyrimidine derivative 1Mnk135Inhibition of phosphorylation
Thieno[2,3-c]pyrazole derivativeN/A50Antioxidant effects on erythrocytes

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